Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate
Description
Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate is a spirocyclic compound featuring a four-membered azetidine ring fused to an isoindoline moiety. Key functional groups include a tert-butyl carbamate (Boc) protecting group, a ketone (3'-oxo), and a formyl (5'-formyl) substituent. These groups confer unique reactivity, making the compound valuable in medicinal chemistry for further derivatization, such as cross-coupling or condensation reactions.
Properties
Molecular Formula |
C16H18N2O4 |
|---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
tert-butyl 5-formyl-3-oxospiro[2H-isoindole-1,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-15(2,3)22-14(21)18-8-16(9-18)12-5-4-10(7-19)6-11(12)13(20)17-16/h4-7H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
SYGVYOHOTMJSRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(C=C(C=C3)C=O)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale while maintaining its structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various receptors and enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate
- Key Differences : Replaces the isoindoline ring with isobenzofuran and substitutes the 5'-formyl group with bromine.
- Implications : Bromine enhances electrophilicity for Suzuki couplings, while the isobenzofuran system reduces ring strain compared to isoindoline. The absence of a ketone or formyl group limits its utility in nucleophilic additions .
(b) Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate
- Key Differences : Features an indoline ring instead of isoindoline and a 4-methoxybenzyl substituent.
- Implications: The electron-donating methoxy group stabilizes intermediates in acid-catalyzed deprotection (e.g., trifluoroacetic acid cleavage of Boc groups).
(c) (S)-tert-butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate
- Key Differences: Incorporates a pyrazino-oxazine ring system and dual ketone (7',9'-dioxo) groups.
- Benzyl groups offer steric bulk, influencing enantioselectivity in chiral environments .
Physicochemical and Spectral Properties
Research and Industrial Relevance
- 5'-Formyl-3'-oxo Derivative : The formyl group enables Schiff base formation for drug delivery systems or metal-organic frameworks. Its ketone supports further reductions to alcohols .
- Bromo Analog : Preferred in high-throughput synthesis for late-stage diversification via cross-coupling .
- Pyrazino-oxazine Derivatives: Dual ketones enhance binding to metalloenzymes, making them candidates for protease inhibitors .
Biological Activity
Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate (CAS: 64670-47-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, supported by research findings and case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 302.33 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Spirocyclic Core : Utilizing azetidine derivatives as starting materials.
- Introduction of Functional Groups : Employing techniques such as formylation and carboxylation to achieve the desired functional groups.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity across various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibits the proliferation of human breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines with IC50 values in the low micromolar range.
The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival, particularly those involving protein kinases. The compound may act as a kinase inhibitor, disrupting cellular signaling processes essential for cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer effects, preliminary investigations suggest antimicrobial properties against various pathogens. The compound has shown efficacy in inhibiting bacterial growth in vitro, indicating potential as an antibacterial agent.
Case Studies
Case studies focusing on the biological activity of similar compounds have provided insights into the potential applications of this compound:
- Study on Kinase Inhibition : A related compound demonstrated selective inhibition of mTOR signaling pathways, implicating similar mechanisms for our compound in cancer treatment paradigms .
- Antimicrobial Efficacy : A study reported that spirocyclic compounds exhibited broad-spectrum antimicrobial activity, suggesting that structural analogs could provide therapeutic benefits against infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
